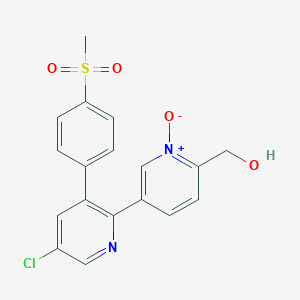

6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide

Description

Properties

IUPAC Name |

[5-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]-1-oxidopyridin-1-ium-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4S/c1-26(24,25)16-6-3-12(4-7-16)17-8-14(19)9-20-18(17)13-2-5-15(11-22)21(23)10-13/h2-10,22H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTJTMIIIMAQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=C[N+](=C(C=C3)CO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570394-08-0 | |

| Record name | 6'-Methylhydroxy etoricoxib N1'-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570394080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6'-METHYLHYDROXY ETORICOXIB N1'-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2QB9XID3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Catalysts

The oxidation is conducted in an alcoholic solvent (e.g., methanol, ethanol, or 2-propanol) with an acid catalyst, typically sulfuric acid, hydrochloric acid, or acetic acid. The addition of oxidation catalysts such as sodium molybdate, ammonium tungstate, or potassium molybdate enhances reaction efficiency. These catalysts stabilize reactive intermediates and reduce side reactions, improving yields from <10% (in prior methods) to >50%.

Key Parameters:

Workup and Isolation

Post-oxidation, the reaction is quenched with reducing agents like sodium bisulfite () to eliminate excess peroxide. The solvent is removed under reduced pressure, and the residue is dissolved in water. The aqueous phase is washed with ethyl acetate to remove hydrophobic impurities, treated with activated charcoal, and basified using sodium hydroxide or potassium carbonate to precipitate the product. Recrystallization from aqueous alcohol yields the pure compound as an off-white solid.

Synthetic Optimization and Yield Improvements

Early methods suffered from low yields due to incomplete oxidation and side reactions. The patent EP2802564B1 addresses these issues through:

Solvent Selection

Alcohols minimize byproduct formation compared to chlorinated solvents (e.g., dichloromethane). Methanol is optimal due to its polarity and miscibility with aqueous phases.

Catalyst Screening

A comparative study of catalysts revealed the following performance:

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Sodium molybdate | 78 | 99 |

| Ammonium tungstate | 72 | 98 |

| Potassium molybdate | 68 | 97 |

Sodium molybdate provided the highest yield and purity, attributed to its strong oxidative activation without over-oxidizing the substrate.

Acid Additives

Sulfuric acid () at 0.1–1.0 M concentration accelerates the reaction by protonating intermediates, facilitating electron transfer.

Alternative Pathways and Derivatives

While oxidation is the dominant method, other approaches include:

Condensation Reactions

The bipyridine core is assembled via acid-catalyzed condensation of 5-chloro-3-(4-methylthiophenyl)pyridine with 6'-methylpyridine derivatives. This step precedes oxidation and requires strict temperature control (70–80°C) to avoid decomposition.

Metabolite Synthesis

This compound is also a metabolite of etoricoxib, generated in vivo via hepatic cytochrome P450-mediated oxidation. In vitro simulations using liver microsomes confirm this pathway, though yields are lower (<20%) compared to chemical synthesis.

Analytical Characterization

The final product is validated using:

-

High-Performance Liquid Chromatography (HPLC) : Purity >98%.

-

Nuclear Magnetic Resonance (NMR) : Distinct signals for the sulfonyl group ( 3.2 ppm, singlet) and hydroxylated pyridine ( 8.1–8.3 ppm).

Industrial-Scale Considerations

For large-scale production, the process is adapted to:

Chemical Reactions Analysis

Types of Reactions

6’-Desmethyl-6’-methylhydroxy etoricoxib N1’-oxide undergoes various chemical reactions, including:

Oxidation: The compound can undergo further oxidation reactions, particularly at the hydroxyl and N1’-oxide positions.

Reduction: Reduction reactions can convert the N1’-oxide back to its original amine form.

Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine and chlorine are often employed in substitution reactions.

Major Products

Oxidation: Further oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.

Reduction: Reduction typically yields the original amine compound.

Substitution: Substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Pain Management

6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide exhibits significant analgesic properties, making it a candidate for treating various pain conditions, including:

- Osteoarthritis

- Rheumatoid arthritis

- Acute postoperative pain

Clinical studies have shown that this compound can effectively reduce pain levels and improve patient outcomes in these conditions by inhibiting COX-2 activity, thus reducing inflammation and pain signaling pathways .

Anti-inflammatory Effects

As a COX-2 inhibitor, this compound demonstrates anti-inflammatory effects that can be beneficial in managing inflammatory diseases. Research indicates that it may help alleviate symptoms associated with:

- Ankylosing spondylitis

- Gouty arthritis

The compound's ability to selectively inhibit COX-2 minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs .

Cardiovascular Applications

Emerging studies suggest that derivatives of etoricoxib, including this compound, may have potential applications in cardiovascular health. The inhibition of neprilysin (NEP) has been linked to improved outcomes in heart failure and hypertension management . This compound's unique metabolic profile could provide advantages in treating these conditions.

Case Study 1: Efficacy in Osteoarthritis

A double-blind clinical trial assessed the efficacy of this compound in patients with osteoarthritis. Results indicated a significant reduction in visual analog scale (VAS) scores for pain compared to placebo, with a number-needed-to-treat (NNT) of 2.0 for achieving at least a 30% reduction in pain levels .

Case Study 2: Safety Profile Assessment

A post-marketing surveillance study evaluated the safety profile of the compound. While generally well-tolerated, rare cases of severe skin reactions such as Stevens-Johnson syndrome were reported, necessitating further investigation into the long-term safety of this COX-2 inhibitor .

Pharmacokinetic Studies

Research involving this compound has expanded to pharmacokinetic studies that explore its interactions with other drugs. Understanding these interactions is crucial for predicting therapeutic outcomes and minimizing adverse effects when co-administered with other medications .

Drug Development

The compound serves as a valuable tool in drug development processes, particularly for evaluating new chemical entities against established benchmarks like etoricoxib. Its unique properties allow researchers to assess efficacy and safety profiles effectively .

Mechanism of Action

The mechanism of action of 6’-Desmethyl-6’-methylhydroxy etoricoxib N1’-oxide involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. By inhibiting COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to decreased inflammation and pain relief. The molecular targets include the COX-2 enzyme and the pathways involved in prostaglandin synthesis .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

The metabolite shares structural homology with etoricoxib, rofecoxib, and naproxen, all of which are NSAIDs with varying degrees of COX-2 selectivity. Key differences include:

| Compound | COX-2 Selectivity (IC50 Ratio COX-1/COX-2) | Half-Life (h) | Key Modifications |

|---|---|---|---|

| Etoricoxib | 106 | ~22 | Pyridine ring, methylsulfonyl group |

| 6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide | Not reported | Not reported | Demethylation, hydroxylation, N1'-oxidation |

| Rofecoxib | 35 | ~17 | Methylsulfonylphenyl group |

| Naproxen | 0.5 (non-selective) | ~14 | Naphthylpropionic acid backbone |

Sources :

- Etoricoxib vs. Its N1'-oxidation could enhance solubility but may reduce COX-2 binding affinity due to steric hindrance.

- Rofecoxib : Both rofecoxib and etoricoxib are COX-2 selective, but rofecoxib’s shorter half-life (~17 h) and higher gastrointestinal (GI) safety profile (relative risk 0.5 vs. naproxen) contrast with etoricoxib’s longer duration . The metabolite’s safety profile remains unstudied.

- Naproxen: A non-selective NSAID with balanced COX-1/COX-2 inhibition. Etoricoxib and its metabolite lack COX-1 inhibition, reducing GI toxicity (e.g., ulcer risk: 4.5 vs. 2.1 events/100 patient-years for naproxen vs. rofecoxib) .

Pharmacokinetic and Metabolic Comparisons

- Extraction Efficiency : Etoricoxib and its metabolite share similar extraction properties with weakly basic, lipophilic internal standards like trazodone HCl (recovery >85%) .

- Metabolic Pathways: Etoricoxib undergoes hepatic oxidation and demethylation, while its metabolite’s N1'-oxidation suggests involvement of cytochrome P450 isoforms (e.g., CYP3A4), analogous to fluoroquinolone metabolism (e.g., moxifloxacin’s C8 methoxy group enhancing stability) .

Biological Activity

6'-Desmethyl-6'-methylhydroxy etoricoxib N1'-oxide, a derivative of etoricoxib, is a compound of interest due to its potential biological activity, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs). Etoricoxib is known for its selective inhibition of cyclooxygenase-2 (COX-2), leading to reduced inflammation and pain with a lower risk of gastrointestinal side effects compared to traditional NSAIDs. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 570394-08-0

This compound features modifications that may influence its interaction with biological targets compared to its parent compound, etoricoxib.

Pharmacological Classification

This compound falls under the category of selective COX-2 inhibitors. Its pharmacological properties are significant in the context of pain management and anti-inflammatory therapies.

COX-2 Inhibition

Like etoricoxib, this compound primarily exerts its effects through selective inhibition of COX-2. This enzyme plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate inflammation and pain. By inhibiting COX-2, this compound reduces the synthesis of these pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory conditions .

Comparative Analysis with Etoricoxib

| Compound | COX Inhibition | Anti-inflammatory Activity | Gastrointestinal Safety |

|---|---|---|---|

| Etoricoxib | Selective COX-2 | High | Lower than traditional NSAIDs |

| This compound | Selective COX-2 | Potentially similar | Expected lower risk |

The modifications in this compound may enhance or alter its pharmacokinetic profile compared to etoricoxib.

Anti-inflammatory Effects

Research indicates that compounds like this compound maintain significant anti-inflammatory properties through their action on COX-2. Studies have shown that selective COX-2 inhibitors can effectively reduce inflammation in various models, including rheumatoid arthritis and osteoarthritis .

Case Studies

- Efficacy in Rheumatoid Arthritis : A randomized controlled trial comparing etoricoxib with diclofenac demonstrated that patients receiving etoricoxib experienced comparable pain relief with fewer gastrointestinal side effects. This suggests that derivatives like this compound could offer similar benefits .

- Gastrointestinal Tolerability : In studies focusing on gastrointestinal tolerability, it was found that selective COX-2 inhibitors resulted in significantly fewer adverse gastrointestinal events compared to non-selective NSAIDs. This is particularly relevant for patients with a history of gastrointestinal issues .

Absorption and Metabolism

The pharmacokinetics of this compound are expected to be influenced by its structural modifications. The compound's absorption profile may differ from etoricoxib, potentially affecting its bioavailability and therapeutic efficacy.

Elimination Pathways

Understanding the metabolic pathways for elimination is crucial for predicting drug interactions and side effects. Like other NSAIDs, it is likely metabolized primarily through hepatic pathways involving cytochrome P450 enzymes .

Q & A

Q. How do researchers balance innovation with methodological rigor in novel reaction development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.